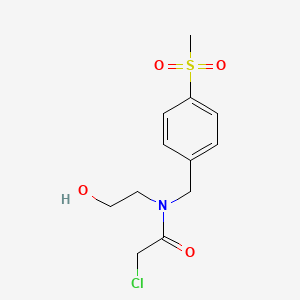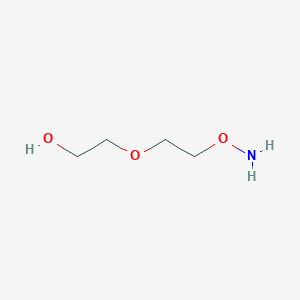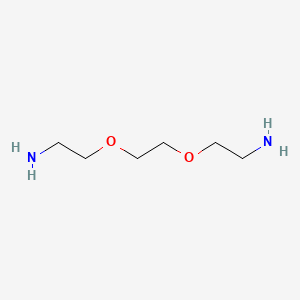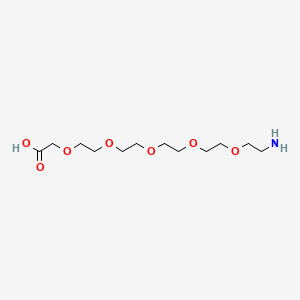
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Acetamide derivatives, including those with chloro, hydroxyethyl, and methylsulfonylbenzyl groups, are synthesized for generating combinatorial libraries based on natural products. One study focused on a title compound, C15H14ClNO2, part of a project to create a library based on a fungal natural product, emphasizing its non-planar molecular structure and hydrogen bond linkages (Davis & Healy, 2010).
Chemical Properties and Conformations
- Research has examined the conformations of various acetamide derivatives through dipole moment methods and quantum chemical calculations. This includes the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides and their conformers, which highlights the complex molecular orientations and equilibrium mixtures of these compounds (Ishmaeva et al., 2015).
Applications in Synthesis of Derivatives
- The synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and related compounds has been investigated, focusing on the influence of solvent polarity on the chlorination process. This research contributes to the understanding of how different solvents affect the chemical properties of phenoxy acetamide additives (Wang et al., 2011).
Metabolism in Fungal Systems
- The metabolism of related compounds like metolachlor by fungi, such as Cunninghamella elegans, has been studied. This research revealed the fungus's ability to biotransform metolachlor into multiple metabolites, indicating its potential in biodegradation or biotransformation processes (Pothuluri et al., 1997).
Versatility in Pharmaceutical Products
- Acetamide moiety, a common functional group in many natural and pharmaceutical products, has been utilized in the synthesis of various compounds. The development of refined reagents for N-acetamide nucleophiles demonstrates the versatility and application potential of acetamide derivatives in pharmaceutical and natural product synthesis (Sakai et al., 2022).
Comparative Metabolism in Herbicides
- The metabolism of chloroacetamide herbicides, similar to the compound , in human and rat liver microsomes has been studied. This research provides insights into the differences in metabolic pathways and potential toxicological implications of these herbicides (Coleman et al., 2000).
Soil Interaction and Herbicidal Efficacy
- Studies on the adsorption, mobility, and efficacy of alachlor and metolachlor in soil demonstrate how soil properties influence the behavior of chloroacetamide herbicides. This research is crucial for understanding the environmental fate and agricultural applications of such compounds (Peter & Weber, 1985).
Propiedades
Número CAS |
3571-08-2 |
|---|---|
Nombre del producto |
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- |
Fórmula molecular |
C12H16ClNO4S |
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
2-chloro-N-(2-hydroxyethyl)-N-[(4-methylsulfonylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H16ClNO4S/c1-19(17,18)11-4-2-10(3-5-11)9-14(6-7-15)12(16)8-13/h2-5,15H,6-9H2,1H3 |
Clave InChI |
ZZJALKRPXIZHQP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
Apariencia |
Solid powder |
Otros números CAS |
3571-08-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)








![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)



